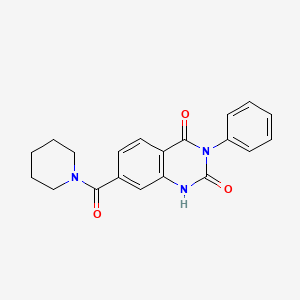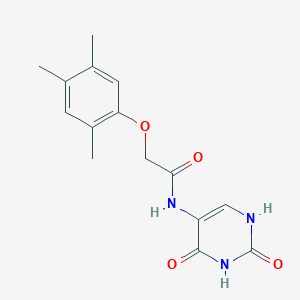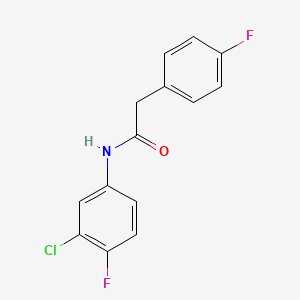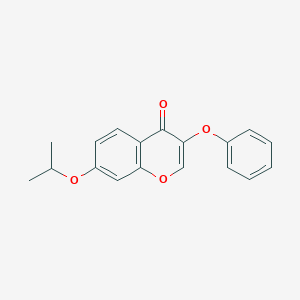
3-phenyl-7-(1-piperidinylcarbonyl)-2,4(1H,3H)-quinazolinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-phenyl-7-(1-piperidinylcarbonyl)-2,4(1H,3H)-quinazolinedione, also known as PPQ, is a synthetic compound that has been extensively studied for its potential use in various scientific fields. PPQ has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for use in research applications. In We will also discuss future directions for research on PPQ.
Mécanisme D'action
The mechanism of action of 3-phenyl-7-(1-piperidinylcarbonyl)-2,4(1H,3H)-quinazolinedione is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell growth and proliferation. 3-phenyl-7-(1-piperidinylcarbonyl)-2,4(1H,3H)-quinazolinedione has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been found to inhibit the activity of protein kinase C, a signaling pathway involved in cell growth and differentiation.
Biochemical and Physiological Effects:
3-phenyl-7-(1-piperidinylcarbonyl)-2,4(1H,3H)-quinazolinedione has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, induce apoptosis in cancer cells, and inhibit the activity of enzymes and signaling pathways involved in cell growth and proliferation. Additionally, 3-phenyl-7-(1-piperidinylcarbonyl)-2,4(1H,3H)-quinazolinedione has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
3-phenyl-7-(1-piperidinylcarbonyl)-2,4(1H,3H)-quinazolinedione has several advantages as a research tool. It is a synthetic compound, which means that it can be easily synthesized in large quantities and with a high degree of purity. Additionally, 3-phenyl-7-(1-piperidinylcarbonyl)-2,4(1H,3H)-quinazolinedione has been extensively studied, and its mechanism of action and biochemical and physiological effects are well understood. However, there are also limitations to the use of 3-phenyl-7-(1-piperidinylcarbonyl)-2,4(1H,3H)-quinazolinedione in lab experiments. For example, 3-phenyl-7-(1-piperidinylcarbonyl)-2,4(1H,3H)-quinazolinedione has been found to be cytotoxic at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 3-phenyl-7-(1-piperidinylcarbonyl)-2,4(1H,3H)-quinazolinedione. One area of research is in the development of new cancer treatments based on 3-phenyl-7-(1-piperidinylcarbonyl)-2,4(1H,3H)-quinazolinedione. Researchers are also exploring the potential use of 3-phenyl-7-(1-piperidinylcarbonyl)-2,4(1H,3H)-quinazolinedione in the treatment of inflammatory diseases such as arthritis. Additionally, researchers are investigating the use of 3-phenyl-7-(1-piperidinylcarbonyl)-2,4(1H,3H)-quinazolinedione as a research tool to study various enzymes and signaling pathways involved in cell growth and proliferation.
In conclusion, 3-phenyl-7-(1-piperidinylcarbonyl)-2,4(1H,3H)-quinazolinedione is a synthetic compound with a wide range of potential applications in scientific research. Its mechanism of action and biochemical and physiological effects are well understood, making it a promising candidate for use in cancer treatment and the treatment of inflammatory diseases. While there are limitations to its use in lab experiments, there are several future directions for research on 3-phenyl-7-(1-piperidinylcarbonyl)-2,4(1H,3H)-quinazolinedione, including the development of new cancer treatments and the use of 3-phenyl-7-(1-piperidinylcarbonyl)-2,4(1H,3H)-quinazolinedione as a research tool.
Méthodes De Synthèse
3-phenyl-7-(1-piperidinylcarbonyl)-2,4(1H,3H)-quinazolinedione can be synthesized using a variety of methods, including the reaction of 2-aminobenzophenone with piperidine and phosgene, as well as the reaction of 2-amino-4-phenylquinazoline with piperidine and phosgene. The latter method has been found to be more efficient and yields a higher purity product. The synthesis of 3-phenyl-7-(1-piperidinylcarbonyl)-2,4(1H,3H)-quinazolinedione requires careful attention to detail and precise control of reaction conditions to ensure the desired product is obtained.
Applications De Recherche Scientifique
3-phenyl-7-(1-piperidinylcarbonyl)-2,4(1H,3H)-quinazolinedione has been found to have a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. 3-phenyl-7-(1-piperidinylcarbonyl)-2,4(1H,3H)-quinazolinedione has been found to have potent anti-cancer activity, inhibiting the growth and proliferation of cancer cells. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 3-phenyl-7-(1-piperidinylcarbonyl)-2,4(1H,3H)-quinazolinedione has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Propriétés
IUPAC Name |
3-phenyl-7-(piperidine-1-carbonyl)-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c24-18(22-11-5-2-6-12-22)14-9-10-16-17(13-14)21-20(26)23(19(16)25)15-7-3-1-4-8-15/h1,3-4,7-10,13H,2,5-6,11-12H2,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKMBRQWODJQGQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC3=C(C=C2)C(=O)N(C(=O)N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-phenyl-7-(piperidin-1-ylcarbonyl)quinazoline-2,4(1H,3H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(4-fluorophenyl)-1-piperazinyl]-N-(2-furylmethyl)acetamide](/img/structure/B5761990.png)
![N,1-dimethyl-N-{[5-(2-nitrophenyl)-2-furyl]methyl}-4-piperidinamine](/img/structure/B5761992.png)

![N-[3-(methylthio)phenyl]cyclopentanecarboxamide](/img/structure/B5762016.png)


![N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide](/img/structure/B5762030.png)

![N,N-dimethyl-N'-[2-(methylthio)-6,7,8,9-tetrahydro[1]benzothieno[3,2-d]pyrimidin-4-yl]-1,2-ethanediamine](/img/structure/B5762036.png)

![1-(3-chloro-2-methylphenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B5762054.png)
![N-[4-(4-methyl-1-piperidinyl)phenyl]-2-nitrobenzamide](/img/structure/B5762057.png)
![N'-[(5-bromo-2-thienyl)methylene]-2-(2,4-dimethoxyphenyl)-4-quinolinecarbohydrazide](/img/structure/B5762071.png)